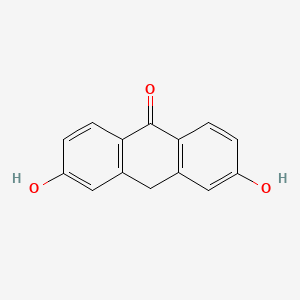
3,6-Dihydroxyanthracen-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dihydroxyanthracen-9(10H)-one is an organic compound belonging to the anthraquinone family. This compound is characterized by its two hydroxyl groups located at the 3rd and 6th positions of the anthracene ring system, and a ketone group at the 9th position. Anthraquinones are known for their vibrant colors and are commonly found in dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxyanthracen-9(10H)-one typically involves the hydroxylation of anthracene derivatives. One common method is the oxidation of 3,6-dihydroxyanthracene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or sulfuric acid to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as metal oxides, can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3,6-Dihydroxyanthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming anthracenediols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of anthraquinones.
Reduction: Formation of anthracenediols.
Substitution: Formation of esters or ethers of this compound.
科学研究应用
3,6-Dihydroxyanthracen-9(10H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
作用机制
The mechanism of action of 3,6-Dihydroxyanthracen-9(10H)-one involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS), which can induce oxidative stress and damage cellular structures. The molecular targets include DNA, enzymes involved in oxidative stress response, and signaling pathways related to apoptosis.
相似化合物的比较
3,6-Dihydroxyanthracen-9(10H)-one can be compared with other anthraquinones, such as:
1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments.
2,6-Dihydroxyanthraquinone: Studied for its potential anticancer properties.
1,8-Dihydroxyanthraquinone: Used in the synthesis of pharmaceuticals and organic semiconductors.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other anthraquinones.
属性
分子式 |
C14H10O3 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC 名称 |
3,6-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O3/c15-10-1-3-12-8(6-10)5-9-7-11(16)2-4-13(9)14(12)17/h1-4,6-7,15-16H,5H2 |
InChI 键 |
NNSAIJMAURQAPL-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)O)C(=O)C3=C1C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13011168.png)

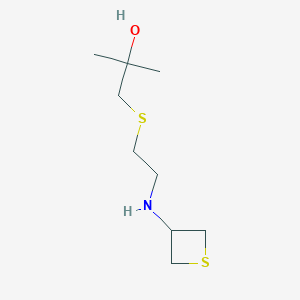
![(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13011196.png)
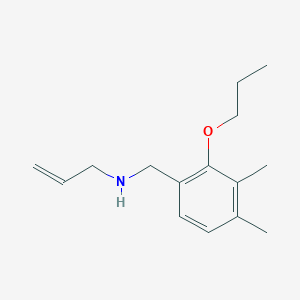
![tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B13011205.png)
![7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011209.png)



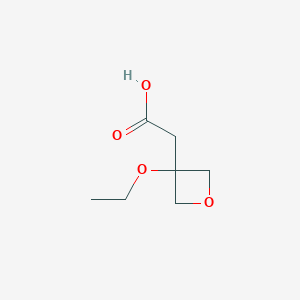
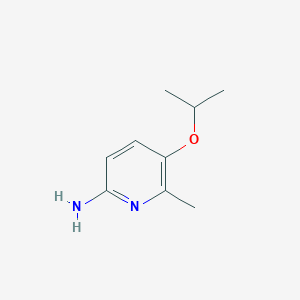
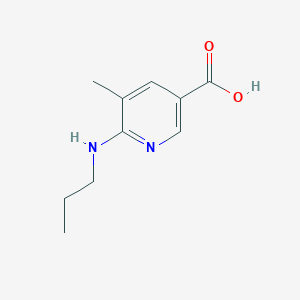
![7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13011248.png)
